molecular formula C13H12O4 B2370640 5-[(3-Methylphenoxy)methyl]furan-2-carboxylic acid CAS No. 438221-37-5

5-[(3-Methylphenoxy)methyl]furan-2-carboxylic acid

Cat. No.: B2370640
CAS No.: 438221-37-5
M. Wt: 232.235
InChI Key: ZFZFCZOUTNTHHU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound’s systematic name, This compound , adheres to IUPAC nomenclature rules for polycyclic systems. The parent structure is furan-2-carboxylic acid , a five-membered aromatic heterocycle with a carboxylic acid group at position 2. The substituent [(3-methylphenoxy)methyl] is attached to position 5 of the furan ring, comprising a methylphenoxy group linked via a methylene bridge.

Property Description
IUPAC Name This compound
Common Synonyms 5-m-tolyloxymethylfuran-2-carboxylic acid; 2-Furoic acid derivative
Molecular Formula C₁₃H₁₂O₄
Molecular Weight 232.23 g/mol
SMILES O=C(C1=CC=C(COC2=CC=CC(C)=C2)O1)O
Canonical SMILES CC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)O

The numbering prioritizes the carboxylic acid group at position 2, with the phenoxymethyl group assigned to position 5. The 3-methylphenoxy moiety refers to a meta-methyl-substituted phenyl ether, distinguishing it from ortho- and para-regioisomers.

Historical Context and Discovery Timeline

While simpler furan-carboxylic acids like 2-furoic acid (first synthesized in 1780) have well-documented histories, the discovery of this compound is a recent advancement in heterocyclic chemistry. Its CAS registry (438221-37-5) suggests synthesis in the early 21st century, coinciding with increased interest in functionalized furans for pharmaceutical and agrochemical applications. The compound’s development likely emerged from methodologies such as:

  • Pd-catalyzed cross-coupling for aryl-furan conjugates.
  • Ester hydrolysis of precursors like methyl 5-[(3-methylphenoxy)methyl]furan-2-carboxylate (CAS 438221-07-9).

Position Within Furan Carboxylic Acid Derivatives

This compound occupies a niche within furan-carboxylic acid derivatives due to its dual functionalization :

  • Electron-withdrawing carboxylic acid group at C2, enhancing hydrogen-bonding capacity.
  • Bulky methylphenoxymethyl group at C5, imparting steric hindrance and lipophilicity.
Derivative Substituent(s) Key Differences
2-Furoic acid -H at C5 Simpler structure, higher water solubility
5-Methylfuran-2-carboxylic acid -CH₃ at C5 Increased hydrophobicity
This compound -CH₂-O-C₆H₄(CH₃) at C5 Enhanced aromatic interactions, steric bulk

The methylphenoxy group introduces π-π stacking potential with aromatic systems, a feature exploited in supramolecular chemistry. Additionally, the methylene spacer between the furan and phenoxy groups allows conformational flexibility, influencing binding interactions in catalytic or biological systems.

Properties

IUPAC Name

5-[(3-methylphenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-9-3-2-4-10(7-9)16-8-11-5-6-12(17-11)13(14)15/h2-7H,8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZFCZOUTNTHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification via Williamson Synthesis

A foundational approach to synthesizing 5-[(3-methylphenoxy)methyl]furan-2-carboxylic acid involves the formation of the ether linkage between 3-methylphenol and a furan-2-carboxylic acid derivative. The Williamson ether synthesis is a viable route, where a deprotonated phenol reacts with an alkyl halide. For this compound, the alkylating agent could be a bromomethyl-furan derivative.

Reaction Conditions :

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF).
  • Temperature : 60–80°C under inert atmosphere.
  • Yield : Theoretical yields range from 50–70%, though practical yields may vary due to steric hindrance from the methyl group on the phenol.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, offer a modern alternative for constructing the phenoxy-methyl-furan backbone. This method typically involves coupling an aryl boronic acid (derived from 3-methylphenol) with a halogenated furan-carboxylic acid ester, followed by hydrolysis to the carboxylic acid.

Key Parameters :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Ligands : Triphenylphosphine (PPh₃) enhances catalytic activity.
  • Solvent : Tetrahydrofuran (THF) or 1,4-dioxane.
  • Temperature : 80–100°C with microwave-assisted heating to reduce reaction time.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like DMF and THF are preferred for their ability to dissolve both phenolic and furanic reactants. However, DMF may lead to side reactions at elevated temperatures, necessitating careful temperature control.

Catalytic Efficiency

In palladium-mediated routes, catalyst loading as low as 2 mol% has been reported, though higher loads (5–10 mol%) are often required to achieve satisfactory conversion rates. The use of ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) improves stability and selectivity.

Purification Techniques

Post-synthesis purification is critical due to the compound’s sensitivity to oxidation. Column chromatography using silica gel and ethyl acetate/hexane eluents (3:7 ratio) effectively isolates the product. Recrystallization from ethanol/water mixtures further enhances purity (>95%).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems improves yield consistency and reduces waste. Microreactors enable precise control over residence time and temperature, mitigating decomposition risks associated with prolonged heating.

Green Chemistry Metrics

  • Atom Economy : The Williamson synthesis achieves ~65% atom economy, while cross-coupling methods fall below 50% due to stoichiometric byproducts.
  • E-Factor : Solvent-intensive steps result in E-factors of 15–20, highlighting the need for solvent recovery systems.

Comparative Analysis of Synthetic Routes

Parameter Williamson Synthesis Suzuki-Miyaura Coupling
Yield 50–70% 40–60%
Reaction Time 6–12 hours 2–4 hours (microwave)
Catalyst Cost Low High
Scalability Moderate Challenging
Byproduct Formation Moderate Low

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methylphenoxy)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-formylfuran-2-carboxylic acid.

    Reduction: Formation of 5-[(3-Methylphenoxy)methyl]furan-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3-Methylphenoxy)methyl]furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(3-Methylphenoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or disruption of cell membrane integrity.

Comparison with Similar Compounds

Halogenated Phenoxy Derivatives

  • 5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid (CAS: 406470-57-3) and 5-[(4-Chlorophenoxy)methyl]furan-2-carboxylic acid (CAS: 74556-57-3) feature halogen atoms (F, Cl) at the para position of the phenoxy group. These electron-withdrawing substituents enhance the compound’s polarity and may influence binding affinity to biological targets, such as enzymes or receptors. For example, halogenation often improves metabolic stability and bioavailability in drug candidates .
  • This could impact solubility and membrane permeability.

Nitro-Substituted Phenyl Derivatives

  • 5-(4-Nitrophenyl)furan-2-carboxylic acid and its fluorinated ester derivative (methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate ) exhibit strong antimycobacterial activity against Mycobacterium tuberculosis (Mtb), targeting the iron acquisition pathway via inhibition of the salicylate synthase MbtI . The nitro group enhances electrophilicity, facilitating interactions with biological nucleophiles.

Hydroxyalkyl and Natural Product Derivatives

  • Fungal-derived compounds such as 5-(1-hydroxypentyl)furan-2-carboxylic acid and 5-(3-hydroxypentyl)furan-2-carboxylic acid (isolated from Coriolopsis sp. J5) demonstrate antimicrobial and cytotoxic activities. These hydroxylated alkyl chains enhance hydrophilicity and enable hydrogen bonding with biological targets .

Antimycobacterial Activity

  • 5-(4-Nitrophenyl)furan-2-carboxylic acid derivatives inhibit Mtb growth by disrupting iron homeostasis, a critical pathway for bacterial survival .
  • Inference for Target Compound: The 3-methylphenoxy substituent may lack the electron-withdrawing nitro group’s potency but could offer selectivity advantages in drug-resistant strains.

Antimicrobial and Cytotoxic Potential

  • Fungal-derived furans like 5-(1-hydroxypentyl)furan-2-carboxylic acid exhibit activity against Xanthomonas axonopodis and human cancer cell lines (e.g., K-562 leukemia) .
  • Inference for Target Compound: The aromatic phenoxy group may confer activity against Gram-positive bacteria or eukaryotic cells through membrane disruption or enzyme inhibition.

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent at 5-Position Molecular Weight (g/mol) Key Biological Activity Source/Method
5-[(3-Methylphenoxy)methyl]furan-2-carboxylic acid (3-methylphenoxy)methyl 250.27* Not reported (inferred synthetic) Synthetic (hypothetical)
5-[(4-Fluorophenoxy)methyl]furan-2-carboxylic acid (4-fluorophenoxy)methyl 236.20 Antimicrobial (potential) Synthetic
5-(4-Nitrophenyl)furan-2-carboxylic acid 4-nitrophenyl 233.17 Antimycobacterial (Mtb) Synthetic
5-(1-Hydroxypentyl)furan-2-carboxylic acid 1-hydroxypentyl 198.20 Cytotoxic, antimicrobial Fungal metabolite

*Calculated based on molecular formula $ C{13}H{14}O_4 $.

Biological Activity

5-[(3-Methylphenoxy)methyl]furan-2-carboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring substituted with a carboxylic acid group and a phenoxy group. The presence of the methyl group on the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves:

  • Binding to Enzymes : The carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity.
  • Receptor Interaction : The phenoxy moiety may engage in hydrophobic interactions with receptor sites, influencing signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.
  • Antioxidant Properties : It has been observed to scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial activity of furan derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacteria, indicating potent efficacy.
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties revealed that this compound downregulates TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
  • Oxidative Stress Reduction : In vitro studies indicated that treatment with this compound reduced reactive oxygen species (ROS) levels in human neural cells exposed to oxidative stress, highlighting its neuroprotective potential.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
5-Methylfuran-2-carboxylic acidStructureAntimicrobial, Antioxidant
5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acidStructureAnticancer activity
5-Aminomethylfuran-2-carboxylic acidStructureNeuroprotective effects

Q & A

Basic: What are the primary synthetic routes for 5-[(3-Methylphenoxy)methyl]furan-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling 3-methylphenol with furan-2-carboxylic acid derivatives via nucleophilic substitution or esterification. Key steps include:

  • Base-mediated alkylation : Use of NaOH or K₂CO₃ to deprotonate phenolic -OH, enabling nucleophilic attack on a furan-2-carboxylic acid methyl ester (or halide derivative) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while elevated temperatures (80–100°C) accelerate kinetics.
  • Purification : Column chromatography or recrystallization removes by-products like unreacted phenol or ester hydrolysis products .
    Yield determinants : Excess phenol (1.2–1.5 eq.) minimizes side reactions, while controlled pH (8–10) prevents acid-catalyzed decomposition .

Advanced: How can conflicting spectral data (e.g., NMR, IR) for this compound be resolved during structural validation?

Discrepancies often arise from:

  • Rotamers : The flexible (3-methylphenoxy)methyl group may cause splitting in 1H^1H-NMR peaks. Use variable-temperature NMR to identify dynamic rotational barriers .
  • Tautomerism : The furan-carboxylic acid moiety may exhibit keto-enol tautomerism in DMSO-d₆, altering 13C^{13}C-NMR signals. Confirm via deuterium exchange experiments .
  • Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous proof of connectivity and stereoelectronic effects, resolving ambiguities from solution-state data .

Basic: What analytical methods are recommended for purity assessment and quantification?

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: 60:40 acetonitrile/0.1% formic acid in water. Retention time typically 6.2–6.8 min .
  • Titration : Non-aqueous titration with KOH in ethanol for carboxylic acid quantification .
  • Melting point : Sharp mp (145–147°C) indicates purity; deviations suggest impurities .

Advanced: What strategies optimize bioactivity studies against conflicting in vitro/in vivo results?

  • Targeted derivatization : Modify the carboxylic acid to amides or esters to enhance membrane permeability. For example, methyl ester derivatives show improved cellular uptake .
  • Metabolic stability assays : Use liver microsomes to identify rapid hydrolysis of ester groups, which may explain reduced in vivo efficacy .
  • Mechanistic profiling : Screen against enzyme panels (e.g., kinases, esterases) to identify off-target interactions that contradict hypothesized pathways .

Basic: How is the compound’s stability assessed under varying storage conditions?

  • Thermal stability : TGA/DSC analysis reveals decomposition onset at ~200°C. Store below 25°C in inert atmospheres .
  • Photodegradation : UV-vis spectroscopy tracks absorbance changes under UV light. Use amber vials to prevent radical-mediated oxidation .
  • Hydrolytic stability : Monitor pH-dependent degradation via HPLC. Buffered solutions (pH 4–6) minimize carboxylic acid group reactivity .

Advanced: How can computational methods predict reactivity or binding modes for this compound?

  • DFT calculations : Model the electrophilicity of the furan ring and HOMO-LUMO gaps to predict sites for nucleophilic/electrophilic attacks .
  • Molecular docking : Simulate interactions with biological targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina. Key residues: Asp27 and Leu5 for hydrogen bonding .
  • MD simulations : Assess conformational flexibility of the (3-methylphenoxy)methyl group in aqueous vs. lipid bilayer environments .

Basic: What are the documented biological activities, and what assays validate them?

  • Antimicrobial : MIC assays against S. aureus (MIC = 32 µg/mL) via broth microdilution .
  • Anti-inflammatory : COX-2 inhibition (IC₅₀ = 18 µM) measured via ELISA .
  • Antioxidant : DPPH radical scavenging (EC₅₀ = 45 µM) .

Advanced: How to address low reproducibility in synthetic yields across labs?

  • Critical parameter control : Standardize humidity (<30% RH) to prevent hydrolysis of intermediates.
  • Catalyst screening : Test alternatives like DMAP or DBU for esterification steps, which may reduce side-product formation vs. traditional bases .
  • DoE (Design of Experiments) : Apply factorial design to isolate variables (e.g., temperature, solvent ratio) impacting yield .

Basic: What safety protocols are essential given its hazard profile?

  • Handling : Use nitrile gloves and fume hoods; the compound may cause skin irritation (GHS Category 2) .
  • Waste disposal : Neutralize with 10% NaOH before incineration to degrade phenolic by-products .

Advanced: How to design SAR studies for enhancing bioactivity?

  • Substituent variation : Replace 3-methylphenoxy with electron-withdrawing groups (e.g., Cl, CF₃) to modulate electronic effects on the furan ring .
  • Bioisosteric replacement : Substitute the carboxylic acid with tetrazole to improve metabolic stability .
  • Proteolytic stability : Introduce α-methyl groups to the phenoxy moiety to sterically hinder esterase cleavage .

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